molecular formula C4H5Cl3O2 B166139 Ethyl trichloroacetate CAS No. 515-84-4

Ethyl trichloroacetate

Cat. No.: B166139
CAS No.: 515-84-4
M. Wt: 191.44 g/mol
InChI Key: SJMLNDPIJZBEKY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl trichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of dichlorocarbon precursors. It undergoes atom-transfer radical addition reactions with styrene, catalyzed by Ru-pentamethylcyclopentadienyl complexes . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the transfer of chlorine atoms, which can significantly alter the reactivity and stability of the resulting compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, potentially altering the overall metabolic flux within the cell . Additionally, it can impact cell signaling by modifying the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound undergoes atom-transfer radical addition reactions, which can lead to the formation of new chemical bonds and the modification of existing ones . These interactions can result in changes in gene expression, as the compound may influence the transcriptional activity of certain genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. This compound is known to be relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects are often observed at high doses, including potential damage to tissues and organs. Understanding the threshold effects and safe dosage levels is crucial for the effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. One of the primary pathways involves its conversion into trichloroacetic acid, which can further participate in metabolic reactions . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, its presence in the mitochondria may affect mitochondrial function and energy production, while its localization in the nucleus could influence gene expression and DNA replication.

Preparation Methods

Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .

Industrial Production Method:

    Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.

    Reaction Conditions: Heating and refluxing for six hours.

    Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.

Chemical Reactions Analysis

Ethyl trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Ru-pentamethylcyclopentadienyl complexes.

    Conditions: Refluxing, acidic or basic environments.

Major Products:

    From Hydrolysis: Trichloroacetic acid and ethanol.

    From Radical Addition: Various substituted products depending on the alkene used.

Scientific Research Applications

Ethyl trichloroacetate is utilized in several scientific research fields:

Comparison with Similar Compounds

Ethyl trichloroacetate can be compared with other similar compounds such as:

  • Ethyl dichloroacetate
  • Methyl dichloroacetate
  • Ethyl chloroacetate
  • Ethyl bromoacetate
  • Ethyl fluoroacetate
  • Ethyl trifluoroacetate

Uniqueness: this compound is unique due to its high density, immiscibility with water, and its specific reactivity in radical addition reactions .

Properties

IUPAC Name

ethyl 2,2,2-trichloroacetate
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InChI

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLNDPIJZBEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060158
Record name Ethyl trichloroacetate
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Molecular Weight

191.44 g/mol
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CAS No.

515-84-4
Record name Ethyl trichloroacetate
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Record name Ethyl trichloroacetate
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Record name ETHYL TRICHLOROACETATE
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Record name Acetic acid, 2,2,2-trichloro-, ethyl ester
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Record name Ethyl trichloroacetate
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Record name Ethyl trichloroacetate
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Synthesis routes and methods I

Procedure details

Ethanol is reacted with trichloroacetic anhydride to yield ethyltrichloroacetate.
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Synthesis routes and methods II

Procedure details

A solution of trichloroacetic acid (3.33 g, 20 millimoles, Sigma, 99.0+%) in water (171.02 g) was introduced into a three-necked 500 mL flask and warmed up to 60° C. when mechanically stirred (600 rpm). Next, the organic phase consisting of diethyl sulfate (15.49 g, 100 millimoles, Aldrich, 99+%), Adogen 464 (0.90 g, 2 millimoles, Aldrich), and durene (chromatographic standard, 0.652 g, 5 millimoles. Aldrich, 98%) was added to the flask. The organic phase:aqueous phase weight ratio was 1:10. Since diethyl sulfate decomposes in water, the reaction mixture was stirred at 60° C. for 30 minutes. Then, the reaction was stopped and an aliquot of the organic phase was centrifuged to remove the aqueous phase and injected into the gas chromatographic column. The yield of ethyl trichloroacetate based on the limiting reactant (trichloroacetic acid) was 15%. No other products were present in the chromatogram.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl trichloroacetate?

A1: this compound has the molecular formula C4H5Cl3O2 and a molecular weight of 191.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. Studies have analyzed the vibrational and reorientational correlation functions of its carbonyl stretching mode (νCO) in different solvents. [] These analyses provide insights into the molecule's vibrational relaxation dynamics and interactions with its surrounding environment. []

Q3: How does the dielectric behavior of this compound change with concentration and frequency?

A3: Studies have investigated the dielectric dispersion and relaxation mechanisms of this compound at microwave frequencies. [] Results indicate that both overall molecular rotation and intramolecular CCl3 group rotation contribute to the dielectric relaxation process. [] The relaxation time for group rotation appears to be relatively independent of temperature, unlike the overall rotation. []

Q4: How is this compound used in atom transfer radical addition (ATRA) reactions?

A4: this compound serves as a substrate in ATRA reactions, enabling the formation of carbon-carbon bonds. [, , , ] It reacts with olefins in the presence of a suitable catalyst, like ruthenium complexes, and a reducing agent, such as magnesium or manganese powder. [, ] This reaction leads to the formation of halogenated esters, which can be further functionalized. [, ]

Q5: How does the presence of this compound impact ethylene polymerization?

A5: this compound acts as an effective activator in ethylene polymerization catalyzed by vanadium-based Ziegler-Natta catalysts. [, , , , , ] It enhances the activity of these catalysts, leading to the production of polyethylene with varying properties depending on the catalyst structure and polymerization conditions. [, , , , , ] Studies have also investigated its use in ethylene/propylene copolymerization and terpolymerization reactions with similar success. [, ]

Q6: Can this compound be used with other metal catalysts for polymerization?

A6: Yes, research shows that this compound can activate aluminum-based catalysts like methylaluminum sesquichloride (MAS) for ethylene polymerization. [] This system, with an optimal 1:1 ratio of MAS to this compound, demonstrates high activity at 75°C. []

Q7: How does this compound participate in dichlorocarbene generation?

A7: this compound acts as a precursor for dichlorocarbene (CCl2) generation. [, , ] Reacting it with a strong base, such as sodium methoxide, generates dichlorocarbene. [, , ] This reactive intermediate can then participate in various reactions, including cyclopropanation and addition to double bonds, leading to the synthesis of diverse cyclic and bicyclic compounds. [, , ]

Q8: How does the hydrolysis mechanism of this compound differ from typical esters?

A8: this compound exhibits unusual hydrolysis kinetics compared to other esters. [, , , ] While most esters hydrolyze via the standard AAC2 mechanism, this compound primarily follows the A-BAC3 mechanism, especially in acidic conditions. [, , , ] This difference arises from the electronic effects of the three chlorine atoms, influencing the stability of intermediates and transition states involved in the hydrolysis process. [, , , ]

Q9: What is the role of the solvent in the kinetics of this compound reactions?

A9: Solvent choice significantly influences the reaction kinetics of this compound. [] Studies have used solvatochromic equations and computational screening methods to identify solvents that enhance reaction rates for specific transformations involving this compound, such as amination reactions. []

Q10: Have there been computational studies on this compound reactions?

A10: Yes, computational methods are valuable for studying the mechanisms and kinetics of reactions involving this compound. For instance, researchers have used computational tools to model the ATRA reactions of this compound with olefins, providing insights into the reaction pathway and the factors influencing product selectivity. []

Q11: How do structural modifications of this compound affect its reactivity?

A11: The presence of three chlorine atoms in this compound significantly impacts its reactivity compared to other esters. [] These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [] This effect is evident in the faster hydrolysis rate of this compound compared to less substituted esters. [] Additionally, variations in the alkyl chain length of trichloroacetate esters also influence their reactivity in pyrolysis reactions. []

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